N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
The compound contains several structural components that are common in medicinal chemistry . The benzo[d][1,3]dioxol-5-yl moiety is a common feature in many bioactive compounds, including the potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . The [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety is a heterocyclic component that is also found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. In silico tools can be used to predict properties such as solubility, bioavailability, and Lipinski’s rule of five .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds incorporating thiadiazole, triazole, pyridazine, and other heterocyclic moieties have been widely explored for their diverse biological activities and potential applications in medicinal chemistry. For instance, derivatives of thiadiazole and triazole have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Such compounds often exhibit biological activities that could be leveraged in developing novel insecticides or pesticides.
Anticancer and Antimicrobial Activities
The synthesis of novel heterocyclic compounds and their evaluation for anticancer and antimicrobial activities is a significant area of research. Compounds bearing benzothiazole, benzoxazole, and triazolopyridine moieties have been designed and synthesized, demonstrating potential as anticancer agents (Tariq et al., 2018). These findings underscore the importance of heterocyclic compounds in drug discovery and the development of new therapies for cancer.
Anti-inflammatory and Analgesic Agents
The exploration of heterocyclic compounds for their anti-inflammatory and analgesic properties is another area of active research. Novel compounds derived from visnaginone and khellinone, for instance, have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities, highlighting their potential as leads for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Modification for Improved Anticancer Effects
Modifications of heterocyclic compounds to improve their anticancer effects and reduce toxicity have been studied. For example, replacing the acetamide group in certain triazolopyridine derivatives with alkylurea has shown to retain antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity (Wang et al., 2015).
Environmental and Agricultural Applications
Research into the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, common in crops like wheat, rye, and maize, has implications for using these compounds in agricultural practices to suppress weeds and soil-borne diseases (Fomsgaard et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-28-15-5-2-13(3-6-15)21-24-23-18-8-9-20(25-26(18)21)31-11-19(27)22-14-4-7-16-17(10-14)30-12-29-16/h2-10H,11-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIUJHYNAODJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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